molecular formula C18H15NO B182671 2-(2-(2-Methoxyphenyl)vinyl)quinoline CAS No. 6974-55-6

2-(2-(2-Methoxyphenyl)vinyl)quinoline

Cat. No.: B182671
CAS No.: 6974-55-6
M. Wt: 261.3 g/mol
InChI Key: CRKXXGYVXSKYIV-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(2-Methoxyphenyl)vinyl)quinoline is a synthetic quinoline derivative of significant interest in medicinal chemistry and anticancer research. With a molecular formula of C 18 H 15 NO and a monoisotopic mass of 261.11536 Da , this compound belongs to a class of styrylquinolines known for their diverse biological activities. Quinoline scaffolds are frequently investigated for their potent pharmacological properties, particularly in oncology . Specifically, structurally related 2-styrylquinoline analogs have been identified as a novel type of antimetastatic agent in scientific studies . These compounds can exhibit mechanisms of action related to the inhibition of matrix metalloproteinases (MMPs), which are enzymes crucial for tumor metastasis and invasion . Furthermore, research on similar quinoline-vinyl hybrids has demonstrated potential in inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy, and inducing mitochondrial-dependent apoptosis in cancer cells . The presence of the methoxyphenyl group is a common feature in many bioactive molecules, often contributing to the compound's overall pharmacodynamic profile. This makes this compound a valuable chemical tool for researchers exploring new anticancer strategies, structure-activity relationships (SAR) of quinoline derivatives, and mechanisms of metastasis inhibition. It is supplied for research purposes to support drug discovery and pharmacological studies. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6974-55-6

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

2-[(E)-2-(2-methoxyphenyl)ethenyl]quinoline

InChI

InChI=1S/C18H15NO/c1-20-18-9-5-3-7-15(18)11-13-16-12-10-14-6-2-4-8-17(14)19-16/h2-13H,1H3/b13-11+

InChI Key

CRKXXGYVXSKYIV-ACCUITESSA-N

SMILES

COC1=CC=CC=C1C=CC2=NC3=CC=CC=C3C=C2

Isomeric SMILES

COC1=CC=CC=C1/C=C/C2=NC3=CC=CC=C3C=C2

Canonical SMILES

COC1=CC=CC=C1C=CC2=NC3=CC=CC=C3C=C2

Other CAS No.

6974-55-6

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2 2 Methoxyphenyl Vinyl Quinoline and Analogues

Strategies for Carbon-Carbon Bond Formation in Vinyl Quinoline (B57606) Synthesis

The creation of the vinylic carbon-carbon bond connecting the quinoline and the methoxyphenyl moieties is a critical step in the synthesis of the target compound. Several classical and modern organic reactions are employed for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has been utilized for the synthesis of styrylquinolines. This reaction typically involves the coupling of a vinylboronic acid or its ester with a haloquinoline, or a quinolineboronic acid with a vinyl halide, in the presence of a palladium catalyst and a base. The versatility of this method allows for the introduction of a wide range of substituents on both the quinoline and the phenyl rings.

Research has demonstrated the successful synthesis of various 2-substituted quinolines through palladium-catalyzed reactions. For instance, palladium-catalyzed oxidative cyclization of aryl allyl alcohol and aniline (B41778) has been shown to produce 2-substituted quinoline derivatives in high yields under redox-neutral conditions. mdpi.com Furthermore, palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols provides a pathway to 2,4-disubstituted quinolines under mild conditions, showcasing the broad functional group tolerance of these methods. organic-chemistry.org

Condensation Reactions with Aldehydes (e.g., Friedländer-type Condensations)

Condensation reactions provide a direct and atom-economical route to quinoline derivatives. The Friedländer synthesis, a classic example, involves the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group, such as a ketone or aldehyde. wikipedia.orgjk-sci.comorganic-chemistry.org In the context of 2-(2-(2-Methoxyphenyl)vinyl)quinoline synthesis, this could involve the condensation of 2-aminoaryl ketones with a suitable carbonyl compound. mdpi.com

A notable variation is the Doebner-Miller reaction, which utilizes an aniline and α,β-unsaturated carbonyl compounds to form quinolines. wikipedia.orgiipseries.orgsynarchive.com This reaction, often catalyzed by strong acids, allows for the synthesis of substituted quinolines. wikipedia.org For the synthesis of the target molecule, this could involve the reaction of an aniline with a cinnamaldehyde (B126680) derivative bearing a 2-methoxyphenyl group.

Recent advancements in Friedländer-type syntheses include the use of microwave irradiation and various catalysts like Nafion NR50 to promote environmentally friendly reaction conditions. mdpi.comnih.gov These methods often lead to high yields and can be performed in a one-pot fashion. nih.govmdpi.com

Wittig and Related Olefination Reactions

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for the synthesis of alkenes. masterorganicchemistry.comwikipedia.org These reactions involve the treatment of an aldehyde or ketone with a phosphorus ylide or a phosphonate (B1237965) carbanion, respectively. masterorganicchemistry.comwikipedia.org To synthesize this compound, one could react 2-quinolinecarboxaldehyde (B31650) with a phosphonium (B103445) ylide derived from 2-methoxybenzyl bromide or react 2-formyl-quinoline with the corresponding phosphonate ester in an HWE reaction. udel.eduyoutube.com

The HWE reaction often provides excellent stereoselectivity, favoring the formation of the (E)-alkene, which is a common configuration for styrylquinolines. wikipedia.orgyoutube.com The reaction is known for its high yields and the ease of removal of the phosphate (B84403) byproduct. tcichemicals.com The Still-Gennari modification of the HWE reaction offers a route to (Z)-olefins with high stereoselectivity. youtube.com

Development of Novel Catalytic Systems for Efficient Synthesis

The quest for more efficient, selective, and sustainable synthetic methods has led to the development of novel catalytic systems. These systems often employ transition metals or photocatalysis to achieve transformations that are difficult to accomplish with traditional methods.

Transition-Metal Catalysis in Regioselective Quinoline Functionalization

Transition-metal catalysis has become indispensable for the regioselective functionalization of quinoline rings. mdpi.comnih.gov Direct C-H activation is a particularly attractive strategy as it avoids the need for pre-functionalized starting materials, thus improving atom economy. mdpi.comnih.gov

Palladium, rhodium, and copper are commonly used metals for catalyzing C-H functionalization of quinolines. mdpi.comresearchgate.net For instance, palladium-catalyzed C2 arylation of quinoline N-oxides has been reported. mdpi.com The nitrogen atom in the quinoline ring can act as a directing group, facilitating the selective functionalization at specific positions, such as C2 or C8. researchgate.netacs.orgnih.gov The use of quinoline N-oxides can be advantageous, as the N-oxide moiety can act as a directing group to form five-membered metallacyclic intermediates, leading to C8-substituted quinolines. acs.org

Photocatalytic Approaches for Vinyl Quinoline Formation

Visible-light photocatalysis has emerged as a powerful and green tool in organic synthesis. rsc.orgrsc.org This approach utilizes light energy to initiate chemical reactions, often under mild conditions. Several photocatalytic methods for the synthesis of quinolines and their derivatives have been developed.

One strategy involves the visible-light-induced radical reaction of vinyl azides with α-carbonyl benzyl (B1604629) bromides, catalyzed by an iridium complex, to produce polysubstituted quinolines. researchgate.net Another approach utilizes a phenanthrenequinone-sensitized photocatalytic electrocyclization of 2-vinylarylimines to afford polysubstituted quinolines in high yields. nih.govacs.org This method is notable for its mild reaction conditions and the use of blue LEDs as the light source. nih.gov Furthermore, metal-free photocatalytic methods for the synthesis of 2,4-disubstituted quinolines have also been reported. researchgate.net These photocatalytic strategies offer promising alternatives to traditional thermal methods, often with improved efficiency and environmental compatibility. researchgate.netnih.govnih.gov

Mechanistic Insights into Synthetic Pathways

Understanding the step-by-step molecular transformations, including the transient species involved, is fundamental to optimizing the synthesis of this compound and its analogues. The choice of synthetic route dictates the nature of the intermediates and transition states, which in turn influences reaction rates, yields, and stereochemical outcomes.

The formation of the vinyl bridge in 2-styrylquinolines proceeds through distinct intermediates depending on the chosen synthetic methodology.

Heck Reaction: The palladium-catalyzed Heck reaction is a powerful method for forming carbon-carbon bonds between an unsaturated halide and an alkene. wikipedia.org In the synthesis of this compound, this would typically involve the reaction of a 2-haloquinoline with 2-methoxystyrene or, conversely, 2-vinylquinoline (B1294476) with a 2-halomethoxybenzene. The catalytic cycle involves several key organopalladium intermediates. wikipedia.orgyoutube.com

The generally accepted mechanism proceeds through the following steps libretexts.org:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or vinyl-halide) bond, forming a square planar Aryl-Pd(II)-Halide complex. This is often the rate-determining step.

Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex. Subsequently, the aryl or vinyl group migrates from the palladium to one of the alkene's carbons in a syn-addition fashion. This forms a new, bulkier organopalladium(II) intermediate. libretexts.org

Syn Beta-Hydride Elimination: For the reaction to complete, a hydrogen atom on the adjacent carbon (the β-carbon) is eliminated, also in a syn fashion. This step forms the final substituted alkene product and a palladium-hydride complex. youtube.com

Reductive Elimination: A base is used to regenerate the Pd(0) catalyst from the palladium-hydride complex, allowing the catalytic cycle to continue. libretexts.org

The transition states in the Heck reaction, particularly in the migratory insertion and beta-hydride elimination steps, are highly influenced by steric and electronic factors. The presence of the ortho-methoxy group in this compound can exert significant steric hindrance, potentially affecting the rate and regioselectivity of the migratory insertion step.

Wittig Reaction: The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphonium ylide with a carbonyl compound. masterorganicchemistry.com To synthesize this compound, this would involve reacting 2-methoxybenzaldehyde (B41997) with a quinoline-2-methyl triphenylphosphonium ylide, or quinaldine (B1664567) with a (2-methoxyphenyl)methyl triphenylphosphonium ylide.

The mechanism has been a subject of extensive study, with two primary proposed pathways to the key oxaphosphetane intermediate youtube.com:

Betaine (B1666868) Mechanism: This pathway involves the nucleophilic attack of the ylide's carbanion on the carbonyl carbon, forming a zwitterionic intermediate called a betaine. This betaine then undergoes ring-closure to form the four-membered oxaphosphetane. youtube.com

Concerted [2+2] Cycloaddition: A more modern interpretation suggests a concerted, and often asynchronous, [2+2] cycloaddition between the ylide and the carbonyl compound to directly form the oxaphosphetane, bypassing a distinct betaine intermediate. masterorganicchemistry.com

The oxaphosphetane is an unstable intermediate that rapidly decomposes in a reverse [2+2] cycloaddition to yield the final alkene and a highly stable triphenylphosphine (B44618) oxide, the latter being the major driving force for the reaction. youtube.com The geometry of the transition state leading to the oxaphosphetane is crucial for determining the final E/Z stereochemistry of the alkene.

Knoevenagel Condensation: This reaction involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a base. nih.gov For the target molecule, this could involve the reaction of a 2-quinoline derivative with an activated methyl group (e.g., 2-quinolylacetic acid) with 2-methoxybenzaldehyde. The mechanism typically starts with the deprotonation of the active methylene compound by a weak base (like piperidine) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2-methoxybenzaldehyde to form an aldol-type addition product. This intermediate subsequently undergoes dehydration (elimination of a water molecule) to generate the final α,β-unsaturated product. nih.gov In some cases, the catalyst can form an iminium ion with the aldehyde, which then acts as a more reactive electrophile. nih.gov

The geometry of the newly formed carbon-carbon double bond is a critical aspect of the synthesis of this compound. The E (trans) and Z (cis) isomers can exhibit different physical, chemical, and biological properties. The choice of synthetic route and reaction conditions provides significant control over the isomeric ratio.

Heck Reaction: The Heck reaction is renowned for its high selectivity, typically favoring the formation of the E-isomer . organic-chemistry.org This stereoselectivity arises from the beta-hydride elimination step. For this elimination to occur, the palladium atom and the beta-hydrogen must be in a syn-coplanar orientation. In the transition state leading to the product, steric repulsion between the bulky quinoline and methoxyphenyl groups will favor the conformation that leads to the E-alkene. youtube.com

Wittig Reaction: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium ylide. youtube.com

Non-stabilized Ylides: Ylides bearing alkyl or hydrogen substituents are highly reactive and typically lead to the Z-isomer . The reaction is believed to be under kinetic control, with a rapid and irreversible formation of a syn-oxaphosphetane, which decomposes to the Z-alkene. youtube.com

Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., C=O, CN) are less reactive. The reaction is generally reversible and under thermodynamic control, favoring the more stable E-isomer . The initial addition is slower, allowing for equilibration to the more stable anti-oxaphosphetane intermediate, which then decomposes to the E-alkene. youtube.com

The presence of an ortho-substituent, such as the methoxy (B1213986) group in 2-methoxybenzaldehyde, can also influence the E/Z ratio through steric effects in the transition state.

Julia-Kocienski Olefination as an Analogue: The Julia-Kocienski olefination provides a useful parallel for understanding stereochemical control. In this reaction, different conditions can be used to selectively produce either the E or Z isomer. For example, using LHMDS as a base at low temperatures can strongly favor the Z-isomer, while using DBU at higher temperatures tends to favor the E-isomer. lookchem.com

Table 1: Effect of Reaction Conditions on E/Z Isomer Ratio in an Analogous Olefination Reaction lookchem.com
EntryBaseSolventTemperature (°C)E/Z RatioYield (%)
1LHMDSDMF-DMPU-787:93N/A
2DBUTHFReflux78:2274
3DBUCHCl₃Reflux75:25N/A
4DBUTHF2577:2377

Knoevenagel Condensation: The stereoselectivity of the Knoevenagel condensation can be less predictable. Often, a mixture of E and Z isomers is formed initially. However, the reaction conditions can be tuned to favor the thermodynamically more stable isomer, which is typically the E-isomer due to reduced steric strain. Equilibration between the isomers can sometimes occur via the common hydroxyl intermediate before dehydration is complete. nih.gov

Comprehensive Spectroscopic and Structural Elucidation of 2 2 2 Methoxyphenyl Vinyl Quinoline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, it is possible to map the complete atomic connectivity and stereochemistry of a molecule.

The molecular framework of 2-(2-(2-Methoxyphenyl)vinyl)quinoline can be meticulously assembled using a combination of NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment and number of different types of protons, while the ¹³C NMR spectrum reveals the number and electronic environment of each carbon atom. tsijournals.com For the title compound, distinct signals are expected for the quinoline (B57606) ring, the methoxyphenyl ring, the vinylic linkage, and the methoxy (B1213986) group protons.

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is invaluable for tracing the proton-proton networks within the quinoline and methoxyphenyl ring systems and confirming the coupling between the vinylic protons.

HSQC (Heteronuclear Single Quantum Coherence): This proton-detected experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduprinceton.edu This allows for the unambiguous assignment of carbon resonances for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum maps long-range correlations between protons and carbons over two to four bonds. magritek.com It is crucial for connecting the molecular fragments, for instance, by showing correlations from the vinylic protons to carbons in both the quinoline and methoxyphenyl rings. It is also the primary method for assigning quaternary (non-protonated) carbon atoms. magritek.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
Quinoline H-3~7.5~119C2, C4, C4a
Quinoline H-4~8.1~137C2, C3, C4a, C5
Quinoline H-5~7.8~127C4, C6, C7, C8a
Quinoline H-6~7.5~127C5, C7, C8
Quinoline H-7~7.7~130C5, C6, C8, C8a
Quinoline H-8~8.1~128C6, C7, C8a
Vinylic H-α~7.6~134C2 (Quinoline), C-β
Vinylic H-β~7.9~129C1' (Methoxyphenyl), C-α
Methoxyphenyl H-3'~7.0~111C1', C2', C4', C5'
Methoxyphenyl H-4'~7.3~131C2', C5', C6'
Methoxyphenyl H-5'~7.0~121C1', C3', C4', C6'
Methoxyphenyl H-6'~7.7~128C1', C2', C4', C5'
Methoxy (-OCH₃)~3.9~56C2' (Methoxyphenyl)
Quinoline C2-~156H-3, H-α
Quinoline C4a-~148H-3, H-4, H-5
Quinoline C8a-~129H-7, H-8
Methoxyphenyl C1'-~128H-β, H-3', H-5'
Methoxyphenyl C2'-~157H-β, H-3', H-6', -OCH₃

Note: The chemical shifts are predictive and can vary based on the solvent and experimental conditions.

The stereochemistry of the carbon-carbon double bond (vinylic linkage) can be determined from the coupling constant (J-value) between the two vinylic protons (H-α and H-β). oup.com A large coupling constant, typically in the range of 12-18 Hz, is characteristic of a trans or (E)-configuration, where the protons are on opposite sides of the double bond. A smaller coupling constant (6-12 Hz) indicates a cis or (Z)-configuration. For this compound, the expected product of most synthetic routes is the more sterically stable (E)-isomer, which would be confirmed by a large vinylic coupling constant. oup.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Motif Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of specific frequencies of light corresponds to the vibrations of particular functional groups, providing a molecular fingerprint.

Key expected vibrational frequencies for this compound would confirm the presence of its main structural motifs. researchgate.net

Table 2: Characteristic Vibrational Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional Group / Motif
3060-3010C-H StretchAromatic & Vinylic
2960-2850C-H StretchMethoxy (-OCH₃)
~1620C=C StretchVinylic (Alkene)
1600, 1500, 1450C=C StretchAromatic Rings
~1590C=N StretchQuinoline Ring
~1250C-O StretchAryl-Alkyl Ether (Methoxy)
980-960C-H Bend(E)-trans-Vinylic Out-of-Plane Bend

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. nih.gov This precision allows for the determination of a molecule's elemental composition and, therefore, its exact molecular formula, by distinguishing between compounds with the same nominal mass. For the title compound, HRMS would be used to confirm the molecular formula C₁₈H₁₅NO.

Table 3: High-Resolution Mass Spectrometry Data

ParameterValue
Molecular FormulaC₁₈H₁₅NO
Calculated Exact Mass [M+H]⁺262.1226
Hypothetical Measured Exact Mass [M+H]⁺262.1223
Mass Error-1.1 ppm

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.gov This technique provides accurate bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.

Table 4: Predicted Key Torsion Angles

Torsion Angle DefinitionDescriptionPredicted Angle (°)
C3-C2-Cα-CβDefines the orientation of the vinyl group relative to the quinoline ring.~180° (for a planar trans-alkene)
C2-Cα-Cβ-C1'Defines the planarity of the vinyl bridge between the two rings.~180° (for a planar trans-alkene)
Cα-Cβ-C1'-C6'Defines the rotation of the methoxyphenyl ring relative to the vinyl bridge.30-50°

Examination of Intramolecular Interactions and Geometry

Specific data on the intramolecular interactions and geometry of this compound, such as bond lengths, bond angles, and dihedral angles that would define the molecule's three-dimensional shape, are not present in the available literature. Analysis of such interactions would typically involve techniques like X-ray crystallography and computational modeling to understand the steric and electronic effects between the quinoline and methoxyphenyl rings, as well as the vinyl bridge. Without experimental or theoretical data, a definitive description of these intramolecular features cannot be provided.

Characterization of Crystal Packing and Unit Cell Parameters

Similarly, information regarding the crystal packing and unit cell parameters of this compound is absent from current scientific publications. The arrangement of molecules in a crystalline solid and the dimensions of the unit cell are fundamental properties determined through single-crystal X-ray diffraction analysis. This information is crucial for understanding the solid-state properties of a compound, including its polymorphism and material characteristics. The lack of such a study means that the crystal system, space group, and the precise dimensions of the unit cell for this compound are unknown.

Computational Chemistry and Theoretical Studies on 2 2 2 Methoxyphenyl Vinyl Quinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for a detailed analysis of the electronic structure and the prediction of various chemical attributes.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic properties of organic molecules. A key aspect of this analysis involves the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in determining the molecule's chemical reactivity and its electronic transition properties.

For styrylquinoline derivatives, the HOMO is typically localized on the electron-rich styryl moiety, while the LUMO is often centered on the electron-deficient quinoline (B57606) ring system. This distribution facilitates an intramolecular charge transfer (ICT) upon photoexcitation. In the case of 2-(2-(2-Methoxyphenyl)vinyl)quinoline, the methoxy (B1213986) group on the phenyl ring is expected to further increase the electron density of the styryl portion, influencing the HOMO energy level.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that correlates with the chemical reactivity and stability of a molecule. A smaller energy gap generally implies higher reactivity and lower stability. DFT calculations for 2-styrylquinoline (B1231325) have shown a HOMO-LUMO energy gap of approximately 3.8 eV. For derivatives with electron-donating groups, such as the methoxy group in the target compound, a slight decrease in this energy gap can be anticipated, suggesting enhanced reactivity.

Table 1: Frontier Molecular Orbital Energies for Structurally Similar Compounds

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
2-Styrylquinoline -5.8 -2.0 3.8

This data is for illustrative purposes based on structurally similar compounds.

From the HOMO and LUMO energy values obtained through DFT calculations, several global reactivity descriptors can be derived. These parameters provide a quantitative measure of the molecule's reactivity. Key descriptors include:

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ2 / (2η).

These descriptors are instrumental in predicting the reactive behavior of this compound in various chemical environments. For instance, a higher electrophilicity index would suggest a greater propensity to act as an electrophile in reactions. Theoretical studies on various quinoline derivatives have successfully employed these descriptors to understand their chemical behavior. nih.gov

Table 2: Calculated Global Reactivity Descriptors for a Representative Styrylquinoline

Descriptor Formula Illustrative Value (eV)
Chemical Hardness (η) (ELUMO - EHOMO) / 2 1.9
Electronegativity (χ) -(EHOMO + ELUMO) / 2 3.9

These values are illustrative and based on typical data for 2-styrylquinoline derivatives.

Computational methods are also highly effective in predicting spectroscopic properties, which can aid in the characterization of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict 1H and 13C NMR chemical shifts. For this compound, this would involve calculating the magnetic shielding tensors for each nucleus and referencing them to a standard, such as tetramethylsilane (TMS). Theoretical NMR predictions for styrylpyridine compounds, which are structurally related, have shown good correlation with experimental data. researchgate.net

UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be determined. For styrylquinolines, the main absorption bands are typically attributed to π-π* transitions. mdpi.com The presence of the methoxy group in this compound is expected to cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted 2-styrylquinoline. TD-DFT calculations on similar quinoline derivatives have been shown to reproduce experimental UV-Vis spectra with reasonable accuracy. nih.govscirp.org

Table 3: Predicted Spectroscopic Data for a Representative Styrylquinoline

Spectroscopic Technique Predicted Parameter Illustrative Value
1H NMR Chemical Shift (vinyl H) 7.0-8.0 ppm
13C NMR Chemical Shift (vinyl C) 120-140 ppm

These values are illustrative and based on data for similar styrylquinoline structures.

Molecular Dynamics (MD) Simulations for Conformational Analysis in Solution

While quantum chemical calculations provide insights into the properties of a single, optimized molecule, Molecular Dynamics (MD) simulations offer a way to study the behavior of molecules in a more realistic environment, such as in solution. MD simulations track the movements of atoms over time, providing a dynamic picture of the molecule's conformational landscape.

For a flexible molecule like this compound, which has rotational freedom around the vinyl bond and the bond connecting the phenyl ring, MD simulations can reveal the preferred conformations in a given solvent. These simulations can also provide information on the solvation structure and the interactions between the solute and solvent molecules. Such studies are crucial for understanding how the molecule behaves in a biological or chemical system. Molecular dynamics simulations have been effectively used to study the stability and interactions of various quinoline derivatives in solution and in complex with biological macromolecules. physchemres.orgphyschemres.org

Photophysical Properties and Advanced Optical Applications of 2 2 2 Methoxyphenyl Vinyl Quinoline

Electronic Absorption Characteristics and Their Relationship to Molecular Structure

The electronic absorption spectrum of 2-(2-(2-Methoxyphenyl)vinyl)quinoline is primarily governed by π-π* electronic transitions within the conjugated system formed by the quinoline (B57606) and methoxy-substituted styryl moieties. The extended π-conjugation in the molecule leads to strong absorption in the ultraviolet-visible region.

The absorption properties of styrylquinoline derivatives are sensitive to the electronic nature of the substituents on the styryl ring. In the case of this compound, the methoxy (B1213986) group (-OCH3) at the ortho position of the phenyl ring acts as an electron-donating group. This substitution can influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Generally, electron-donating groups on the styryl fragment lead to a red-shift (bathochromic shift) in the absorption maximum compared to the unsubstituted 2-styrylquinoline (B1231325). For similar styrylquinoline copolymers, absorption bands are typically observed around 330-370 nm, which are attributed to the π-π* transition of the styrylquinoline unit. mdpi.com

The molecular structure, particularly the planarity of the molecule, plays a crucial role in determining the absorption characteristics. The vinyl bridge allows for potential cis-trans isomerism, with the trans isomer being generally more stable and exhibiting a more extended conjugation, leading to a longer wavelength absorption maximum. The steric hindrance introduced by the ortho-methoxy group might cause a slight twist in the molecule, which could subtly affect the electronic coupling and, consequently, the absorption spectrum.

Fluorescence and Luminescence Properties

The fluorescence of this compound arises from the radiative decay of the first singlet excited state (S1) to the ground state (S0). The emission properties are intricately linked to the molecular structure, the surrounding environment, and the nature of the excited state.

Table 1: Representative Photophysical Data for Analogous Quinoline Derivatives

Compound/System Solvent Emission Maxima (nm) Quantum Yield (Φf)
Styrylquinoline Copolymers mdpi.com Thin Film 494 - 500 Not Reported
Trifluoromethylated Quinoline-Phenol Schiff Bases nih.gov CHCl3 Not Reported 0.12 - 0.80
Trifluoromethylated Quinoline-Phenol Schiff Bases nih.gov DMSO Not Reported 0.20 - 0.75
Trifluoromethylated Quinoline-Phenol Schiff Bases nih.gov MeOH Not Reported 0.13 - 0.85

This table presents data for structurally related compounds to provide a general context for the expected properties of this compound.

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a characteristic feature of molecules that exhibit a significant change in their dipole moment upon photoexcitation. For styrylquinolines, the excited state often possesses a more pronounced charge transfer character than the ground state, leading to a larger dipole moment.

Consequently, in polar solvents, the excited state is stabilized to a greater extent than the ground state, resulting in a red-shift of the emission band. This positive solvatochromism makes this compound potentially useful as a fluorescent probe for sensing the polarity of its microenvironment. Studies on similar styryl derivatives have demonstrated strong solvatofluorochromism, where the emission color changes significantly with solvent polarity due to intramolecular charge transfer (ICT) and twisted intramolecular charge transfer (TICT) behavior. acs.org

The methoxy group on the phenyl ring of this compound plays a significant role in its photoluminescence efficacy. As an electron-donating group, it can enhance the intramolecular charge transfer character of the excited state, which often influences the fluorescence quantum yield. The position of the substituent is also critical. An ortho-substituent, as in this case, can introduce steric hindrance that may affect the planarity of the molecule in the excited state, potentially leading to non-radiative decay pathways and a lower quantum yield compared to its para-substituted counterpart. However, the electron-donating nature of the methoxy group can also lead to a shift in the emission to longer wavelengths, causing a transition from blue to green or even yellow-orange fluorescence. mdpi.comnih.gov

Analysis of Intramolecular Charge Transfer (ICT) Phenomena

Upon photoexcitation, many donor-π-acceptor (D-π-A) molecules, including styrylquinolines, can exhibit intramolecular charge transfer (ICT). uni-heidelberg.de In this compound, the methoxy-substituted phenyl ring can act as the electron donor and the quinoline moiety as the electron acceptor, with the vinyl group serving as the π-bridge.

The absorption of a photon promotes the molecule to a locally excited (LE) state. In polar solvents, this LE state can relax to a more polar ICT state, which is characterized by a significant separation of charge. researchgate.net This process is often accompanied by a large Stokes shift. In some cases, further structural relaxation, such as twisting around the single bond connecting the donor and acceptor moieties, can lead to the formation of a twisted intramolecular charge transfer (TICT) state. uni-heidelberg.de These TICT states are typically characterized by very low fluorescence quantum yields and are highly sensitive to solvent viscosity and polarity. researchgate.netnih.gov The presence and nature of ICT and TICT states are crucial in determining the photophysical properties and potential applications of the molecule. rsc.org

Exploration of Nonlinear Optical (NLO) Responses and Potential Applications

Molecules with a D-π-A structure often exhibit significant nonlinear optical (NLO) properties due to the large change in dipole moment upon excitation. These materials can interact with intense laser light to produce new frequencies, a phenomenon that has applications in optical communications, data storage, and bio-imaging.

Styryl dyes are known to possess large second-order hyperpolarizabilities (β), a measure of the NLO response. nih.gov The NLO properties are highly dependent on the molecular structure, particularly the strength of the donor and acceptor groups and the length and nature of the π-conjugated bridge. The presence of the electron-donating methoxy group and the electron-accepting quinoline ring in this compound suggests that it could be a promising candidate for NLO applications. Studies on related styrylpyrimidine derivatives have shown that branching and the choice of donor groups can significantly enhance the two-photon absorption (2PA) cross-section, a key parameter for NLO applications. rsc.org While specific NLO data for this compound is not available, the general structural features point towards a potentially strong NLO response.

Mechanistic Investigations of Chemical Transformations Involving 2 2 2 Methoxyphenyl Vinyl Quinoline

Kinetic and Thermodynamic Studies of Formation Reactions

The formation of 2-(2-(2-Methoxyphenyl)vinyl)quinoline, like many chemical reactions, can be governed by either kinetic or thermodynamic control. The distinction depends on the reaction conditions, such as temperature and reaction time, which can influence the dominant product in cases where multiple isomers or products can be formed.

Kinetic studies focus on the rate of the reaction, providing insights into the energy of the transition state. A kinetically controlled reaction favors the product that is formed fastest, meaning it has the lowest activation energy. In contrast, thermodynamic studies are concerned with the relative stability of the final products. A thermodynamically controlled reaction, typically run at higher temperatures for longer durations, allows the system to reach equilibrium, favoring the most stable product, which has the lowest Gibbs free energy. youtube.com

For the synthesis of substituted quinolines, reaction pathways can be complex, sometimes involving reversible steps that allow for the eventual formation of the most stable product. youtube.com For example, in a condensation reaction to form the vinylquinoline, an initial, rapidly formed isomer (the kinetic product) might convert over time to a more stable isomer (the thermodynamic product) if the reaction conditions permit.

The thermodynamic properties of related compounds, such as 2-methylquinoline (B7769805), have been studied, providing data on their standard enthalpies of formation and vaporization. researchgate.netdergipark.org.tr Such data are fundamental to understanding the energy landscape of the reaction and the relative stabilities of reactants, intermediates, and products.

Table 1: Hypothetical Data on Kinetic vs. Thermodynamic Control in the Formation of a Vinylic Quinoline (B57606) Isomer
Reaction ParameterKinetic Control ConditionsThermodynamic Control Conditions
TemperatureLow (e.g., 0 °C)High (e.g., 120 °C)
Reaction TimeShort (e.g., 1 hour)Long (e.g., 24 hours)
Major ProductIsomer A (Less stable)Isomer B (More stable)
Activation Energy (Ea)Lower (Faster formation)Higher (Slower formation)
Product Stability (ΔG°)Higher (Less stable)Lower (More stable)

Deuterium Labeling and Kinetic Isotope Effect (KIE) Experiments for Reaction Mechanism Elucidation

Deuterium labeling is a powerful tool for probing reaction mechanisms. acs.org By replacing a hydrogen atom with its heavier isotope, deuterium, at a specific position in a reactant molecule, chemists can determine if the bond to that hydrogen is broken in the rate-determining step of the reaction. This is quantified by the kinetic isotope effect (KIE), which is the ratio of the rate constant of the reaction with the light isotope (kH) to that with the heavy isotope (kD). wikipedia.org

A primary KIE (kH/kD > 1, typically in the range of 2-8 for C-H bonds) is observed when the labeled C-H bond is cleaved during the rate-determining step. princeton.edu A secondary KIE (kH/kD close to 1) occurs when the labeled bond is not broken but is located near the reaction center, and its value can provide information about changes in hybridization or the steric environment of the transition state. princeton.edu

For instance, a plausible synthesis of this compound involves the condensation of 2-methylquinoline with 2-methoxybenzaldehyde (B41997). The mechanism likely involves the deprotonation of the methyl group of 2-methylquinoline. To test if this C-H bond cleavage is rate-determining, a KIE experiment could be performed using 2-(trideuteriomethyl)quinoline. Comparing the reaction rate of the deuterated substrate with the non-deuterated one would reveal the KIE. A significant primary KIE would support a mechanism where the initial deprotonation is the slowest step. cdnsciencepub.com Such studies are crucial for understanding reaction mechanisms and optimizing catalysts or reaction conditions. nih.govnih.gov

Table 2: Illustrative Kinetic Isotope Effect Data for the Condensation of 2-Methylquinoline and 2-Methoxybenzaldehyde
ReactantRate ConstantObserved KIE (kH/kD)Mechanistic Implication
2-MethylquinolinekH5.5C-H bond cleavage is part of the rate-determining step.
2-(Trideuteriomethyl)quinolinekD

Identification and Characterization of Reaction Intermediates

Elucidating a reaction mechanism often requires the direct or indirect detection and characterization of transient intermediates. In many quinoline syntheses, intermediates such as Schiff bases (imines), carbinolamines, and dihydroquinolines are proposed. iipseries.orgeijppr.compharmaguideline.com

In the formation of this compound from 2-methylquinoline and 2-methoxybenzaldehyde, an aldol-type condensation is a likely pathway. This would proceed through an initial enamine or enolate intermediate formed from 2-methylquinoline. This intermediate would then attack the carbonyl carbon of 2-methoxybenzaldehyde to form an aldol adduct (a β-hydroxy intermediate). Subsequent dehydration of this adduct would yield the final vinylquinoline product.

Modern analytical techniques, such as electrospray ionization mass spectrometry (ESI-MS), can be used to detect these short-lived intermediates in the reaction mixture. rsc.org For example, ESI-MS analysis during the reaction could reveal ions corresponding to the mass of the proposed β-hydroxy intermediate. Spectroscopic methods like NMR could also be used to characterize isolated or trapped intermediates if they are sufficiently stable.

Table 3: Proposed Intermediates in the Synthesis of this compound
Proposed IntermediateRole in MechanismPotential Characterization Method
Enamine/Enolate of 2-methylquinolineNucleophilic speciesIndirect evidence from KIE studies
β-Hydroxy Aldol AdductProduct of C-C bond formationESI-MS, Low-temperature NMR
Dihydroquinoline derivativePrecursor before final aromatization (in other routes)Trapping experiments, NMR, Mass Spectrometry

Stereochemical Implications in Vinylic Quinoline Synthesis

The synthesis of vinylic quinolines like this compound introduces a carbon-carbon double bond, which can exist as either the (E) or (Z) stereoisomer. The stereochemical outcome of the reaction is determined by the mechanism of the double bond formation.

In an aldol-type condensation followed by elimination, the stereochemistry of the final alkene is often influenced by steric factors in the transition state of the elimination step. Typically, the more sterically stable (E)-isomer is the major or exclusive product. nih.gov The choice of catalyst, solvent, and reaction temperature can significantly impact the E/Z ratio. For example, some catalysts may favor a specific geometry in the transition state, leading to high stereoselectivity.

The mechanism for achieving stereoselectivity can involve syn- or anti-elimination pathways from the β-hydroxy intermediate. The preferred pathway can depend on whether the elimination is acid- or base-catalyzed. Characterizing the stereochemistry of the product, typically by using nuclear Overhauser effect (NOE) NMR spectroscopy, is essential to fully understand the mechanistic details of the final product-forming step.

Table 4: Factors Influencing Stereochemical Outcome in Vinylic Quinoline Synthesis
FactorEffect on E/Z RatioMechanistic Rationale
Steric HindranceFavors formation of the (E)-isomerThe transition state leading to the (E)-isomer is lower in energy due to reduced steric clash between substituents.
CatalystCan favor one isomer over the otherThe catalyst can coordinate to the intermediate, directing the geometry of the elimination step.
SolventCan influence the stability of the transition statePolar solvents may stabilize charged intermediates or transition states differently, affecting the E/Z selectivity.
TemperatureHigher temperatures may reduce selectivityAt higher temperatures, there may be enough energy to overcome the activation barrier for the formation of the less stable (Z)-isomer.

Structure Activity Relationship Sar Studies in Chemical Biology for 2 2 2 Methoxyphenyl Vinyl Quinoline Analogues

Modulation of Cellular Signaling Pathways

The therapeutic potential of quinoline-based compounds often stems from their ability to interfere with cellular signaling cascades that are dysregulated in diseases like cancer. Analogues of 2-(2-(2-Methoxyphenyl)vinyl)quinoline have shown promise in targeting several key nodes within these pathways.

The Epidermal Growth Factor Receptor (EGFR) is a crucial target in cancer therapy due to its role in promoting cell proliferation and survival. nih.gov Targeted inhibitors that block EGFR's autophosphorylation can halt downstream signaling, leading to cell cycle arrest and apoptosis. nih.gov The quinoline (B57606) nucleus is a core component of several anticancer drugs, and its derivatives have been explored as potent EGFR-TK inhibitors. nih.govnih.gov

Research into quinoline-[2-(4-methoxyphenyl)-cis-vinyl] triamide hybrids has identified them as potent apoptosis-inducing anticancer agents that act through EGFR tyrosine kinase inhibition. nih.gov One such analogue, compound 6f , was identified as a promising candidate for developing new selective agents in cancer therapy. nih.gov Studies on its effect on the G1 phase of the cell cycle suggested that inhibition of EGFR tyrosine kinase was the likely mechanism of action. nih.gov This is consistent with the general mechanism of EGFR-TK inhibitors, which often induce apoptosis through the mitochondrial pathway. nih.gov The design of these inhibitors often incorporates a hydrophobic head, a linker, and a heteroaromatic system that can bind to the adenine (B156593) region of the EGFR-TK pocket, features achievable with the versatile quinoline scaffold. nih.gov

A key strategy in cancer treatment is the induction of programmed cell death, or apoptosis, in malignant cells. Several quinoline derivatives have demonstrated the ability to trigger this process through various biochemical mechanisms.

A significant aspect of apoptosis is the involvement of mitochondria. nih.gov The disruption of the mitochondrial membrane potential (MMP) is a critical event that leads to the release of pro-apoptotic proteins like cytochrome c. nih.govnih.gov Quinoline derivatives have been shown to induce apoptosis by directly targeting this process. For instance, the quinoline derivative IND-2 was found to cause a loss of mitochondrial membrane potential in prostate cancer cells. researchgate.net Similarly, a quinoline-[2-(4-methoxyphenyl)-cis-vinyl] triamide analogue (compound 6f ) caused a significant decrease in MMP in MCF-7 breast cancer cells, leading to mitochondrial dysfunction and subsequent apoptotic cell death. nih.gov This disruption was associated with an increase in Annexin V positive cells, a marker for apoptosis. nih.gov

The induction of apoptosis by these compounds often involves the activation of caspases, a family of proteases that execute the apoptotic program. Studies on celecoxib (B62257) derivatives, for example, have shown that apoptosis is mediated by the cleavage and activation of caspase-9 and caspase-3, implicating the mitochondrial pathway. nih.gov This activation can be blocked by mitochondrial membrane potential stabilizers, confirming the central role of MMP disruption. nih.gov

In addition to inducing apoptosis, many anticancer agents function by halting the cell division cycle, preventing the proliferation of cancer cells. Quinoline derivatives have been shown to cause cell cycle arrest, often at the G1 or G2/M phase. researchgate.netnih.gov

A notable example is the quinoline-[2-(4-methoxyphenyl)-cis-vinyl] triamide analogue 6f , which was found to arrest the cell cycle in the G1 phase in MCF-7 cells. nih.govresearchgate.net The G1 phase is critical for cell growth and protein synthesis, and blocking it can effectively stop proliferation. nih.gov This G1 arrest is often linked to the inhibition of key regulatory proteins. For example, the compound 2-Methoxyestradiol inhibits the proliferation of leukemia cells by suppressing the levels of cyclins D3 and E, which are crucial for G1/S transition. nih.gov In some cases, Bcl-2, an anti-apoptotic protein, can block drug-induced apoptosis and instead cause a G1/S phase arrest by increasing the levels of the cell cycle inhibitor p27(Kip1). nih.gov The ability of certain quinoline analogues to induce a G1 blockade highlights a key mechanism contributing to their antiproliferative effects. nih.gov

The cellular signaling pathways that control cell survival, proliferation, and inflammation are heavily regulated by protein phosphorylation events. Key kinases in these pathways, such as Akt, ERK (extracellular signal-regulated kinase), and p38 MAP (mitogen-activated protein) kinase, are attractive targets for therapeutic intervention.

The PI3K/Akt pathway is a central regulator of cell survival. nih.gov Its activation is often triggered by growth factor receptors like VEGFR2. nih.gov The compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP) has been shown to suppress breast cancer progression by inhibiting VEGFR2 phosphorylation, which in turn leads to the downregulation of Akt activity. nih.gov This inhibition of the Akt pathway contributes to the induction of apoptosis. nih.gov

The MAP kinase pathways, including ERK and p38, are also critical. The p38 MAPK-MK2 signaling axis is activated by cellular stress and regulates inflammation and cell survival. nih.gov The ERK pathway is involved in cell proliferation and survival, and its suppression can be a key anti-inflammatory and anti-cancer mechanism. nih.gov For example, the proton pump inhibitor Lansoprazole has been shown to attenuate the phosphorylation of ERK1/2 and slightly suppress the phosphorylation of p38, contributing to its anti-inflammatory effects. nih.gov The modulation of these phosphorylation events is a crucial aspect of the biological activity of various therapeutic compounds, including quinoline analogues.

Anti-Angiogenic Mechanisms: Inhibition of Vessel Formation in Developmental Models (e.g., Zebrafish)

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The zebrafish embryo has emerged as a powerful in vivo model for studying angiogenesis and screening for anti-angiogenic compounds due to its rapid development and transparent body. nih.govnih.gov

A structure-activity relationship study of 70 quininib (B610386) analogues was conducted to identify features that confer anti-angiogenic activity. pa2online.orgQuininib (2-[(E)-2-(quinolin-2-yl)vinyl]phenol) itself robustly inhibits developmental angiogenesis in zebrafish at concentrations of 4–10 μM. nih.gov The screening of its analogues revealed that modifications to the "triene" bond and the benzene (B151609) ring were important. pa2online.org

Among the tested compounds, This compound (Q54) was one of six selected for further testing due to its activity. pa2online.org The study found that 18 analogues showed ≥40% inhibition of hyaloid vessel formation and 14 showed ≥40% inhibition of intersegmental vessel formation in zebrafish. pa2online.org Three specific compounds, Q8 , Q18 , and Q22 , demonstrated significant anti-angiogenic activity in both in vivo zebrafish assays and in vitro human cell line and mouse aortic ring assays. pa2online.org

Table 1: Anti-Angiogenic Activity of Selected Quininib Analogues This table is interactive. You can sort and filter the data.

Compound ID Compound Name Inhibition of Hyaloid Vessels Inhibition of Intersegmental Vessels In Vitro Tubule Length Reduction
Q8 (E)-2-(2-Quinolin-2-yl-vinyl)benzene-1,4-diol HCl ≥40% Active ≥40%
Q14 3-(2-Quinolin-2-yl-ethyl)-phenol HCl ≥40% Active Not Reported
Q18 2-[(Z)-2-(Quinolin-2-yl)vinyl]phenol HCl ≥40% Active ≥40%
Q20 (E)-2-(2-Quinolin-2-yl-propenyl)-phenol HCl ≥40% Active Not Reported
Q22 2-Quinolin-2-yl-ylethynyl-phenol HCl ≥40% Active ≥40%
Q54 This compound ≥40% Active Not Reported

These findings highlight the potential of the quinoline scaffold in developing novel anti-angiogenic agents. pa2online.org

Anti-Metastatic Mechanisms: Inhibition of Cellular Migration and Invasion

Metastasis is the primary cause of cancer-related mortality and involves the migration and invasion of cancer cells to distant sites. Compounds that can inhibit these processes have significant therapeutic potential.

The Akt pathway plays a fundamental role in promoting metastasis by regulating transcription factors that drive the epithelial-mesenchymal transition (EMT), such as snail, slug, and twist. nih.gov The compound MMPP was found to suppress migration and invasion by downregulating these EMT-promoting transcription factors in breast cancer cells. nih.gov

Similarly, a curcumin (B1669340) analogue, (2E,6E)-2,6-bis(2,3-dimethoxybenzylidene) cyclohexanone (B45756) (DMCH) , demonstrated potent anti-metastatic effects in a colorectal cancer cell line. nih.gov It significantly reduced wound closure in a scratch assay and decreased the percentage of migrated and invaded cells. nih.gov The mechanism was linked to the modulation of metastasis-related genes and proteins, including EGFR and VEGF. nih.gov These studies provide a framework for understanding how quinoline analogues might exert anti-metastatic effects, likely through the inhibition of key signaling pathways like PI3K/Akt and the subsequent suppression of cellular migration and invasion machinery. nih.gov

Ligand-Target Interactions: Molecular Basis of Activity towards Enzymes (e.g., MMPs) and Receptors (e.g., Cysteinyl Leukotriene Receptors)

The biological activity of this compound analogues is rooted in their specific molecular interactions with protein targets. The unique arrangement of the quinoline ring, the vinyl bridge, and the substituted phenyl ring allows for a range of interactions, including hydrogen bonding, hydrophobic interactions, and pi-stacking, which are critical for binding affinity and selectivity.

Matrix Metalloproteinases (MMPs):

Molecular docking studies have been instrumental in elucidating the binding modes of quinoline-based compounds within the active site of MMPs, particularly MMP-2. The active site of MMP-2 is characterized by a catalytic zinc ion and a consensus sequence of amino acids (HEBGHXLGLXHS) that are crucial for substrate binding and catalysis. nih.gov For quinoline derivatives, the nitrogen atom of the quinoline ring and other functional groups can form key interactions with amino acid residues in the S1' specificity pocket of the enzyme.

In the case of analogues of this compound, the 2-methoxyphenyl group can fit into the hydrophobic S1' pocket of MMP-2. The methoxy (B1213986) group, depending on its position, can form hydrogen bonds with backbone atoms of the enzyme, thereby anchoring the inhibitor in the active site. The quinoline moiety itself can engage in pi-pi stacking interactions with aromatic residues like histidine within the active site. bioinformation.net For instance, molecular docking of similar alkaloid compounds has shown that hydrogen bonding with residues such as ALA-88 and HIS-124 in MMP-2 is a key determinant of inhibitory activity. bioinformation.net

Cysteinyl Leukotriene Receptors:

The 2-styrylquinoline (B1231325) scaffold is a well-established pharmacophore for potent cysteinyl leukotriene receptor (CysLT1R) antagonists. The development of highly potent antagonists has revealed critical SAR insights. The quinoline ring system serves as a crucial hydrophobic anchor. Modifications to this ring system have a significant impact on receptor binding. For example, the introduction of a halogen, particularly at the 7-position of the quinoline ring, has been shown to be optimal for binding affinity. nih.gov

The vinyl, or (E)-ethenyl, linkage is also considered optimal for maintaining the correct geometry for receptor interaction. nih.gov The phenyl ring, in this case, the 2-methoxyphenyl group, can be substituted to enhance binding. While the initial discovery involved a pyridine (B92270) ring, it was found that a phenyl ring could replace it without a loss of activity. nih.gov The incorporation of polar acidic groups on the phenyl ring has been shown to significantly enhance binding affinity. nih.gov Although the parent compound this compound lacks these acidic groups, its core structure provides a foundation for such modifications.

Interactive Data Table: Key Structural Features and Their Impact on Target Binding

Structural MoietyModificationTargetImpact on Binding
Quinoline Ring7-Halogen SubstitutionCysLT1 ReceptorOptimal for binding affinity nih.gov
Vinyl Linker(E)-ethenylCysLT1 ReceptorOptimal geometry for interaction nih.gov
Phenyl RingReplacement of PyridineCysLT1 ReceptorNo loss of activity nih.gov
Phenyl RingPolar Acidic GroupsCysLT1 ReceptorEnhanced binding affinity nih.gov
2-Methoxyphenyl Group---MMP-2Fits into hydrophobic S1' pocket
Quinoline Nitrogen---MMP-2Potential for hydrogen bonding

Correlation of Structural Modifications with Observed Biological Mechanisms

The biological mechanisms of action of this compound analogues are directly linked to the structural features that govern their interactions with MMPs and cysteinyl leukotriene receptors.

Inhibition of Matrix Metalloproteinases:

The inhibition of MMPs by quinoline-based compounds is a key mechanism underlying their potential anticancer and anti-inflammatory effects. The structural features that enhance MMP-2 inhibition correlate with their ability to interfere with tumor invasion and metastasis. The deviation of the two aryl rings from a common plane in some quinoline derivatives allows for interaction with hydrogen bond donors of P-170 glycoprotein (B1211001) (P-gp), a mechanism associated with overcoming multidrug resistance in cancer. nih.gov

For analogues of this compound, modifications that improve their fit within the MMP-2 active site would be expected to enhance their anti-invasive properties. The presence of the methoxy group on the phenyl ring can influence the electronic properties and conformation of the molecule, which in turn affects its interaction with the enzyme's active site.

Antagonism of Cysteinyl Leukotriene Receptors:

The antagonism of CysLT1 receptors is the primary mechanism for the anti-inflammatory and anti-asthmatic effects of styrylquinoline derivatives. Cysteinyl leukotrienes are potent inflammatory mediators that cause bronchoconstriction, increase vascular permeability, and promote inflammatory cell recruitment. nih.govsigmaaldrich.com By blocking the binding of these leukotrienes to their receptors, 2-styrylquinoline analogues can mitigate these effects.

Structure-activity relationship studies have demonstrated that specific modifications lead to a dramatic increase in potency. The evolution of early lead compounds to highly potent antagonists like Montelukast involved a greater than 6000-fold increase in binding affinity for the CysLT1 receptor. nih.gov This was achieved through systematic modifications, including the addition of a 7-chloro substituent to the quinoline ring and the incorporation of a side chain with acidic and amide functionalities on the phenyl ring. nih.gov These modifications enhance the molecule's ability to bind to the receptor, thereby more effectively blocking the downstream signaling pathways that lead to inflammation.

Interactive Data Table: Correlation of Structural Modifications with Biological Activity

Structural ModificationBiological MechanismObserved Effect
7-Chloroquinoline & Acidic Side ChainCysLT1 Receptor AntagonismIncreased anti-inflammatory and anti-asthmatic potency nih.gov
Non-planar Aryl RingsP-gp InteractionReversal of multidrug resistance in cancer nih.gov
Optimized fit in MMP-2 active siteMMP-2 InhibitionPotential for reduced tumor invasion and metastasis

Supramolecular Chemistry and Intermolecular Interactions of 2 2 2 Methoxyphenyl Vinyl Quinoline

Investigation of Hydrogen Bonding Networks and Their Role in Molecular Assembly

While specific research on the hydrogen bonding networks of 2-(2-(2-Methoxyphenyl)vinyl)quinoline is not extensively documented, the inherent chemical functionalities of the molecule allow for a predictive analysis of its potential interactions. The quinoline (B57606) moiety contains a nitrogen atom which can act as a hydrogen bond acceptor. Similarly, the oxygen atom of the methoxy (B1213986) group on the phenyl ring is also a potential hydrogen bond acceptor.

In the crystalline state, these acceptor sites can interact with hydrogen bond donors present in co-crystallizing agents or solvents. For instance, in the presence of protic solvents like alcohols or water, O-H···N or O-H···O hydrogen bonds could be formed. In the absence of external donors, weak C-H···N and C-H···O interactions involving the aromatic and vinyl protons of the this compound molecule itself can play a significant role in the molecular assembly. These seemingly weak interactions can collectively contribute to the formation of robust three-dimensional networks. mdpi.com

Table 1: Potential Hydrogen Bond Interactions in the Presence of a Protic Co-former (e.g., Phenol)

DonorAcceptorType of Hydrogen BondExpected Distance (Å)
Phenol (B47542) (O-H)Quinoline (N)O-H···N2.7 - 2.9
Phenol (O-H)Methoxy (O)O-H···O2.8 - 3.0
Aromatic C-HQuinoline (N)C-H···N3.2 - 3.5
Aromatic C-HMethoxy (O)C-H···O3.2 - 3.6

Note: The data in this table is hypothetical and based on typical hydrogen bond distances observed in related organic compounds.

Characterization of Pi-Stacking Interactions in Crystalline and Aggregated States

The planar aromatic systems of the quinoline and methoxyphenyl rings in this compound are predisposed to engage in π-stacking interactions. These interactions are a result of electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The mode of π-stacking can vary, including face-to-face, edge-to-face (T-shaped), and offset-stacked arrangements. rsc.orgnih.gov

In the crystalline state, π-stacking is a major driving force for the packing of aromatic molecules. bohrium.com The specific geometry of these interactions, such as the interplanar distance and the degree of overlap between the rings, significantly influences the physical properties of the material. For styrylquinoline derivatives, both head-to-tail and head-to-head stacking arrangements have been observed, leading to different crystal packing motifs. iucr.orgacs.org The presence of the methoxy group can influence the electronic nature of the phenyl ring, potentially modulating the strength and geometry of the π-stacking interactions. Hirshfeld surface analysis of related compounds has been instrumental in visualizing and quantifying these weak interactions. acs.org

In aggregated states, such as in concentrated solutions or thin films, π-stacking can lead to the formation of J-aggregates (head-to-tail) or H-aggregates (face-to-face), which have distinct spectroscopic signatures.

Table 2: Typical Geometrical Parameters for π-π Stacking Interactions in Aromatic Systems

Interaction TypeInterplanar Distance (Å)Centroid-to-Centroid Distance (Å)
Face-to-Face3.3 - 3.83.3 - 3.8
Offset Stacked3.3 - 3.84.0 - 5.5
Edge-to-Face (T-shaped)-~5.0

Note: These values are general ranges for π-π stacking interactions and the specific values for this compound would require experimental determination.

Crystal Engineering Approaches for Tailored Solid-State Architectures

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. researchgate.net For this compound, several strategies can be envisioned to control its solid-state architecture.

One approach is co-crystallization with molecules that can form specific and directional interactions, such as hydrogen bonds, with the target molecule. By selecting co-formers with complementary hydrogen bonding sites, it is possible to guide the assembly of this compound into predictable supramolecular synthons. researchgate.net For example, dicarboxylic acids could be used to link quinoline moieties through N···H-O hydrogen bonds, forming extended chains or networks.

Another strategy involves the use of "picket-fence" type functional groups to sterically control the π-stacking interactions. While not intrinsically part of the parent molecule, this concept from studies on other flat aromatic molecules could be applied through derivatization to prevent aggregation-caused quenching of fluorescence in the solid state.

The solvent used for crystallization also plays a crucial role. Different solvents can lead to different polymorphs or solvates, each with a unique crystal packing and, consequently, different physical properties. The study of styryl dyes has shown that the crystal packing can be influenced by the presence of aromatic compounds in the crystallization medium. researchgate.net

Study of Self-Assembly Processes and Formation of Higher-Order Structures

The ability of this compound to self-assemble into higher-order structures is a direct consequence of the interplay between the various non-covalent interactions at its disposal. In solution, under specific conditions of solvent and concentration, these molecules can spontaneously organize into well-defined aggregates such as nanofibers, vesicles, or organogels. rsc.org

The formation of such structures is driven by a delicate balance of forces. For instance, π-stacking interactions might drive the initial one-dimensional growth of molecular stacks, while weaker van der Waals forces and hydrogen bonds could then mediate the lateral association of these stacks into larger assemblies. The kinetics of the self-assembly process, including nucleation and growth, would be influenced by factors such as temperature, solvent polarity, and the presence of additives.

The resulting supramolecular structures can exhibit emergent properties that are not present in the individual molecules. For example, the formation of an extended, well-ordered π-stacked array could lead to enhanced charge transport properties, making the material interesting for applications in organic electronics. The study of a quinoline derivative has shown that it can form stable organogels, and the self-assembly process can be investigated using techniques like FESEM, UV-vis, and fluorescence spectroscopy. rsc.org

Future Perspectives and Emerging Research Directions

Exploration in Advanced Materials Science (e.g., Organic Electronics, Sensors)

The extensive π-conjugated system of 2-(2-(2-Methoxyphenyl)vinyl)quinoline is a defining characteristic of organic molecules with significant promise in materials science. This feature underpins its potential for charge transport and its notable optical properties, making it a compelling candidate for various applications.

In the domain of organic electronics , this compound is being investigated for its utility in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its intrinsic fluorescence is a critical attribute for its application as an emissive material in OLEDs. Future research is expected to concentrate on chemical modifications to fine-tune the emission wavelength and enhance the quantum efficiency. The strategic placement of various substituents on the quinoline (B57606) or phenyl moieties could modulate the molecule's frontier molecular orbital energies (HOMO and LUMO), thereby optimizing charge injection and transport for superior device performance. Additionally, the potential of this molecule to function as an organic semiconductor is a fertile area for future studies, with investigations into its charge carrier mobility and thin-film characteristics potentially leading to its use in organic field-effect transistors (OFETs).

In the development of advanced sensors , the nitrogen atom within the quinoline ring can serve as a coordination site for metal ions or as a proton acceptor. This, combined with the possibility of fluorescence modulation upon analyte binding, renders this compound a promising platform for novel chemosensors. Future work will likely involve the synthesis of a library of derivatives to screen for high selectivity and sensitivity towards specific environmental toxins, metal ions, or biologically significant molecules. The vinyl linker also presents an opportunity for polymerization, which could lead to the creation of innovative sensory polymeric materials.

Design and Development of New Bioanalytical Probes

The inherent fluorescent properties of this compound make it a highly attractive scaffold for the creation of new bioanalytical probes. The quinoline core is known to interact with biological targets, and its derivatives have been widely explored for such applications.

Future research is poised to capitalize on the photophysical characteristics of this compound for bioimaging . By conjugating specific targeting ligands to the molecule, it may be possible to direct it to particular cellular organelles or tissues, enabling the real-time visualization of dynamic biological processes.

Furthermore, the sensitivity of the styrylquinoline's fluorescence to its local microenvironment, including factors like polarity, viscosity, and pH, can be harnessed to create "smart" probes. These probes could be designed to exhibit a fluorescent response—either turning "on" or "off"—in the presence of a specific enzyme or in response to changes in intracellular conditions, offering a powerful tool for dissecting cellular function and disease pathogenesis.

The development of ratiometric fluorescent probes based on this scaffold represents another promising avenue. By incorporating a second fluorophore or by exploiting dual-emission properties, it is possible to design probes that provide a built-in correction for environmental variables, leading to more precise and quantitative biological measurements.

Application of Chemoinformatics and Machine Learning for Rational Design and Property Prediction

The vast chemical space accessible through the modification of the this compound framework makes it an ideal subject for computational chemistry techniques. Chemoinformatics and machine learning are transformative tools that can significantly accelerate the discovery and optimization of novel molecules with desired functionalities.

By generating virtual libraries of this compound derivatives, researchers can employ computational models to predict their electronic, optical, and biological properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be constructed to establish correlations between specific molecular features and their observed activities or properties. For instance, machine learning algorithms can be trained on existing datasets of quinoline compounds to predict key parameters such as fluorescence quantum yield, absorption and emission maxima, or binding affinity to a biological target.

These predictive models can then guide the synthesis of new compounds, prioritizing candidates with the highest likelihood of success. This rational design methodology can offer substantial savings in time and resources when compared to traditional, empirical approaches. As an example, in the pursuit of a new blue-emitting OLED material, machine learning could identify the optimal substituents and their positions on the scaffold to achieve the desired color purity and operational efficiency.

Discovery of Novel Reactivity and Functionalization Pathways for Quinoline Frameworks

While the synthesis of this compound is well-documented, future research is expected to uncover novel methods for its functionalization, as well as for the broader class of styrylquinolines. The development of new synthetic strategies will be pivotal for accessing a wider diversity of derivatives with tailored properties.

A key focus will be the late-stage functionalization of the quinoline and phenyl rings. The application of techniques such as C-H activation could enable the direct introduction of new functional groups at specific positions, offering a more efficient and atom-economical alternative to traditional multi-step syntheses. This would facilitate the rapid generation of diverse compound libraries for high-throughput screening in various applications.

Moreover, the vinyl linker itself is a reactive site that can be targeted for further chemical transformations. Reactions like epoxidation, dihydroxylation, or cycloadditions could be explored to generate novel molecular architectures with unique three-dimensional structures and functionalities. These modifications could lead to compounds with entirely new biological activities or material characteristics.

The exploration of novel catalytic systems for the synthesis of the styrylquinoline core is another important research direction. The development of more sustainable and efficient catalytic methods, for instance, utilizing earth-abundant metals or organocatalysis, would represent a significant advancement in the field.

Table of Mentioned Compounds

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